![molecular formula C19H16N4O B2525168 2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1396766-77-0](/img/structure/B2525168.png)
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
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Overview
Description
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the antimicrobial properties of derivatives containing this compound. For instance, compounds 1a and 1b demonstrated good antimicrobial potential . Further investigations into its mechanism of action and potential therapeutic applications against specific pathogens could be valuable.
- Indole derivatives derived from this compound have been studied for their anti-HIV-1 activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated . Understanding their mode of action and potential as anti-HIV agents warrants further exploration.
- The compound has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Researchers synthesized derivatives and assessed their efficacy . Investigating their impact on dormant and active tuberculosis states could be crucial.
- Polycyclic 4,5-dihydro-1,2,4-triazinones derived from similar compounds have been demonstrated as efficient protein kinase Cθ inhibitors . Exploring the kinase inhibition profile of our compound could provide insights into its therapeutic relevance.
- The synthesis of 4,5-dihydro-1,2,4-triazin-6(1H)-ones involves various strategies, including (4+2) cyclocondensations with hydrazines and 1,4-bielectrophilic agents . Investigating novel synthetic routes and optimizing yields could enhance its accessibility for research purposes.
Antimicrobial Potential
Anti-HIV Activity
Antitubercular Activity
Protein Kinase Inhibition
Synthetic Strategies and Methodology
Mechanism of Action
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
2-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-12-15-6-4-5-7-16(15)13-22-19(24)23(17-8-2-1-3-9-17)18(21-22)14-10-11-14/h1-9,14H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSXCACVLMZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile |
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